molecular formula C12H17N3O B2489463 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-52-4

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2489463
CAS RN: 1018163-52-4
M. Wt: 219.288
InChI Key: ZTKOSKLZIZEHOK-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are known to play an essential role in various types of tumors. Targeting these derivatives represents an attractive strategy for cancer therapy .


Synthesis Analysis

There are several synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized according to the method to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves various chemical reactions. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Kinase Inhibition

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the pyrazolo[3,4-b]pyridine class, which is versatile in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This scaffold is frequently encountered in kinase inhibitors, targeting the hinge region of the kinase. Its structural elements allow for the formation of additional interactions in the kinase pocket, which provides potency and selectivity, making it a key scaffold in kinase inhibitor design (Wenglowsky, 2013).

Synthetic Flexibility and Physical Properties

The pyrazolo[3,4-b]pyridine core is often utilized for its synthetic flexibility and advantageous physical properties. It shares elements with both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes. This versatility is not only beneficial for intellectual property considerations but also enhances inhibitor activity and physical properties, providing an advantage in drug development processes (Wenglowsky, 2013).

Broad Spectrum of Biological Activities

Pyrazolopyrimidines, closely related to pyrazolo[3,4-b]pyridines, exhibit a wide range of biological activities. Their structural resemblance to purines has spurred investigations into their therapeutic significance. They have been studied for their roles in various disease conditions, showcasing their potential as central nervous system agents, cardiovascular agents, and anticancer agents. The synthesis and medicinal aspects, including structure-activity relationships, have been extensively explored, highlighting the medicinal significance of this class of compounds (Chauhan & Kumar, 2013).

Application in Synthesis of Optoelectronic Materials

Quinazolines and pyrimidines, which share structural features with pyrazolo[3,4-b]pyridines, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These applications underscore the potential of heterocyclic compounds in the development of materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).

properties

IUPAC Name

2-butyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-4-5-6-15-9(3)11-8(2)7-10(16)13-12(11)14-15/h7H,4-6H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKOSKLZIZEHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)NC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

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